N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide
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Overview
Description
N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of the diazaspiro structure in this compound makes it an interesting subject for research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide typically involves multiple steps. One common method includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of the Phenyl Group: The next step involves the introduction of the phenyl group through a Friedel-Crafts acylation reaction. This step requires the use of a Lewis acid catalyst such as aluminum chloride.
Formation of the Prop-2-enamide Group: The final step involves the formation of the prop-2-enamide group through a condensation reaction with an appropriate amine and an acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
Uniqueness
N-(3-{8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl}phenyl)prop-2-enamide is unique due to its specific spiro linkage and the presence of both diazaspiro and phenylprop-2-enamide groups. This combination of structural features imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.
Properties
IUPAC Name |
N-[3-(8-methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-17(23)20-16-7-4-6-15(14-16)18(24)22-11-5-8-19(22)9-12-21(2)13-10-19/h3-4,6-7,14H,1,5,8-13H2,2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQQKGAPMBLGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCN2C(=O)C3=CC(=CC=C3)NC(=O)C=C)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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